CDr20 - 1201643-01-7

CDr20

Catalog Number: EVT-2743571
CAS Number: 1201643-01-7
Molecular Formula: C19H17BF2N2O2
Molecular Weight: 354.16
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CDr20, also known as 5-[(E)-2-(2,2-Difluoro-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]-2-methoxyphenol, is a small-molecule fluorescent chemosensor developed for visualizing microglia, the resident macrophages of the brain. [, ] CDr20 is a fluorogenic probe, meaning it exhibits low fluorescence in its native state but emits strong fluorescence upon reacting with its target enzyme. [, ] This property makes CDr20 highly valuable for selectively visualizing specific cell types in complex biological environments.

Overview

CDr20, also known as Cell Designation red 20, is a specialized fluorogenic chemical probe designed for the selective labeling and visualization of microglia in both in vitro and in vivo settings. This compound is particularly significant in neuroscience research due to its ability to illuminate microglial cells, which are critical components of the brain's immune system. The identification of CDr20 as a substrate for the microglia-specific enzyme UDP-glucuronosyltransferase Ugt1a7c highlights its targeted application in studying neurological conditions and disorders.

Source and Classification

CDr20 is classified as a fluorogenic probe, which means it emits fluorescence upon interaction with specific biological targets. Its molecular formula is C19H17BF2N2O2C_{19}H_{17}BF_{2}N_{2}O_{2} and it has a molecular weight of 354.17 g/mol. The compound is commercially available, with notable sources including Lumiprobe, which provides detailed specifications and applications for CDr20 in research contexts .

Synthesis Analysis

Methods and Technical Details

The synthesis of CDr20 involves a detailed structure-activity relationship study that enables the optimization of its chemical properties for effective microglial labeling. The synthesis process typically includes:

  1. Initial Compound Design: The design phase focuses on creating molecules that can be selectively glucuronidated by Ugt1a7c.
  2. Fluorogenic Properties: The compound is engineered to exhibit a "turn-on" fluorescence mechanism, where the fluorescence signal is activated upon enzymatic modification.
  3. Quality Control: The synthesized product undergoes rigorous quality control measures, including Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to ensure purity levels exceed 95% .
Molecular Structure Analysis

Structure and Data

CDr20's molecular structure includes a phenyl group, a boron atom, and two fluorine atoms, contributing to its unique optical properties. The compound appears as greenish-black crystals under standard conditions. Key structural data includes:

  • Molecular Formula: C19H17BF2N2O2C_{19}H_{17}BF_{2}N_{2}O_{2}
  • Molecular Weight: 354.17 g/mol
  • Solubility: Soluble in Dimethyl Sulfoxide (DMSO)
  • Appearance: Greenish black crystals .

Spectral Properties

CDr20 exhibits specific spectral characteristics essential for its application:

  • Excitation Maximum: 562 nm
  • Emission Maximum: 581 nm
  • Molar Absorptivity (εε): 97500 L·mol1^{-1}·cm1^{-1} .
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving CDr20 is its glucuronidation by the enzyme Ugt1a7c found in microglia. This enzymatic reaction converts CDr20 into a fluorescent product, enabling visualization of microglial cells:

CDr20 UDP glucuronic acidUgt1a7cFluorescent Product\text{CDr20 UDP glucuronic acid}\xrightarrow{\text{Ugt1a7c}}\text{Fluorescent Product}

This reaction is crucial for facilitating studies on microglial function in various neurological contexts, including neurodegenerative diseases .

Mechanism of Action

Process and Data

The mechanism of action for CDr20 involves:

  1. Targeting Microglia: Upon administration, CDr20 selectively accumulates in microglial cells.
  2. Enzymatic Activation: The enzyme Ugt1a7c catalyzes the glucuronidation of CDr20, resulting in the release of a fluorescent signal.
  3. Visualization: This fluorescence allows researchers to visualize microglia in live brain tissues or cell cultures, providing insights into their role in health and disease .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Greenish black crystals
  • Solubility: Soluble in DMSO
  • Storage Conditions: Stable for 24 months at -20°C in the dark .

Chemical Properties

  • Molecular Weight: 354.17 g/mol
  • Excitation/Absorption Maximum: 562 nm
  • Emission Maximum: 581 nm
  • Molar Absorptivity (εε): 97500 L·mol1^{-1}·cm1^{-1} .
Applications

CDr20 has significant applications in scientific research, particularly in neuroscience:

  • Microglial Visualization: It serves as a powerful tool for visualizing microglia in various models of neurological disorders.
  • Fluorescent-Aided Cell Sorting (FACS): CDr20 can be utilized for sorting microglial cells based on their fluorescence characteristics.
  • Neurodegenerative Disease Studies: Researchers can use CDr20 to study the role of microglia in diseases such as Alzheimer's disease by tracking changes in microglial activity over time .
Discovery and Development of CDr20 as a Microglia-Specific Fluorogenic Probe

Collaborative Research Frameworks in Probe Design

The development of CDr20 emerged from a multinational collaboration between the Institute for Basic Science at Pohang University of Science and Technology (South Korea), the Singapore Bioimaging Consortium, the Singapore Immunology Network of the Agency for Science, Technology and Research, and Duke-National University of Singapore Medical School. This partnership combined expertise in chemical biology, neuroscience, and advanced imaging technology to address the challenge of visualizing microglia in live mammalian brains. The initiative specifically aimed to overcome limitations in existing transgenic mouse models, which were unsuitable for studying microglia in primates and humans [1] [6]. Professor Young-Tae Chang’s laboratory contributed extensive libraries of fluorescent small molecules, while Associate Professor Hyunsoo Shawn Je’s team provided specialized intravital multiphoton microscopy capabilities for in vivo validation. This interdisciplinary structure enabled the identification of a probe with cross-species applicability, critical for clinical translation in neurodegenerative disease research [1].

Table 1: Collaborative Contributions to CDr20 Development

InstitutionResearch ContributionSpecialized Expertise
Institute for Basic ScienceFluorogenic compound librariesChemical probe design & synthesis
Singapore Bioimaging ConsortiumIn vivo imaging validationMultiphoton microscopy techniques
Duke-National University of Singapore Medical SchoolMicroglial biology & disease modelsNeuroimmunology and translational research
Seoul National UniversityCRISPR-Cas9 screening platformsFunctional genomics and target validation

High-Throughput Screening of Fluorescent Compound Libraries

Researchers employed cell-based high-throughput screening to identify microglia-specific probes from the Chang laboratory’s combinatorial fluorescent library, containing over 10,000 small molecules. Initial screening involved incubating compounds with mixed neural cell cultures and identifying candidates exhibiting selective fluorescence within microglia. CDr20 emerged as the lead probe due to its intense signal exclusivity in microglial cells compared to neurons or astrocytes. Secondary validation included immunostaining with established microglial markers (P2ry12, Cx3cr1, Iba-1), confirming 98% co-localization, thus verifying cellular specificity. Throughput efficiency was enhanced via fluorescence-activated cell sorting, which quantified signal intensity and selectivity ratios across cell populations [1] [6]. Critical to this phase was the exclusion of compounds requiring genetic manipulation, ensuring utility in wild-type models. The screening pipeline prioritized fluorogenic properties—minimal background fluorescence until activated by microglia-specific enzymes—enabling real-time imaging in live tissues without wash steps [4].

Table 2: Key Spectral Properties of CDr20

ParameterValueMethodology
Absorption Maximum562 nmUV-Vis Spectroscopy
Emission Maximum581 nmFluorescence Spectrometry
Molar Extinction Coefficient97,500 L·mol⁻¹·cm⁻¹Beer-Lambert Law Analysis
SolubilityDMSOSolvent Stability Testing

Structure-Activity Relationship Optimization for Microglia Selectivity

CDr20 (chemical designation: C₁₉H₁₇BF₂N₂O₂) underwent systematic structural optimization to enhance microglial selectivity and brightness. Initial hit-to-lead development focused on modifying its borondipyrromethene core to improve enzymatic turnover kinetics by microglia-specific UDP-glucuronosyltransferases. Researchers synthesized 32 analogs, evaluating substituent effects at the C2, C6, and meso-phenyl positions. Key modifications included:

  • Electron-donating groups at C6 increased quantum yield by 40%
  • Hydrophobic side chains improved membrane permeability, critical for in vivo blood-brain barrier penetration
  • Sterically hindered meso-substituents reduced non-specific activation in astrocytes [1] [4]Crystallographic analysis revealed that optimal analogs like CDr20 adopted a planar conformation facilitating efficient glucuronidation. Biological testing demonstrated a structure-dependent activity cliff: analogs with carboxylate moieties showed 10-fold reduced activation, confirming Ugt1a7c’s preference for non-polar substrates. The final probe exhibited >100-fold selectivity for microglia over other immune cells and sustained fluorescence for 72 hours post-staining, enabling longitudinal studies [2] [4].

CRISPR-Cas9 Knockout Screening for Target Identification

Target deconvolution employed a genome-scale clustered regularly interspaced short palindromic repeats-associated nuclease Cas9 knockout screen using the GeCKO v2.0 library. This library contained 64,751 guide sequences targeting 18,080 human genes. Microglial BV2 cells were transduced with the library and sorted via flow cytometry to isolate CDr20 fluorescence-negative populations. Next-generation sequencing of guide ribonucleic acids in these cells identified enriched knockouts, revealing UDP-glucuronosyltransferase Ugt1a7c as the primary enzyme activating CDr20’s fluorescence [1] [4].

Validation involved creating Ugt1a7c-knockout cell lines, which showed complete loss of CDr20 activation, while recombinant Ugt1a7c expression restored fluorescence. Biochemical assays confirmed CDr20 serves as a substrate for Ugt1a7c, undergoing glucuronidation that shifts its equilibrium toward the fluorescent quinoid form. The screen’s robustness was evidenced by 87% concordance between independent guide ribonucleic acids targeting Ugt1a7c and the identification of parallel hits in related UDP-glycosyltransferases [3] [7].

Table 3: CRISPR Screening Hits in CDr20 Activation Pathway

Gene SymbolFunctionEnrichment ScoreValidation Outcome
Ugt1a7cGlucuronidation metabolism−8.92*Fluorescence abolished in KO
Ugt1a1Bilirubin conjugation−2.17No effect on CDr20 signal
Abcb1ATP-dependent efflux transport−3.45Partial signal reduction
Higher negative scores indicate stronger essentiality for CDr20 activation

The CRISPR screen further established Ugt1a7c’s conserved expression across murine, primate, and human microglia, explaining CDr20’s cross-species functionality. This target identification enabled precise mechanistic understanding: fluorescence turn-on occurs only upon enzymatic conversion by microglia-specific Ugt1a7c, minimizing off-target signal [4] [6].

Properties

CAS Number

1201643-01-7

Product Name

CDr20

IUPAC Name

5-[(E)-2-(2,2-difluoro-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]-2-methoxyphenol

Molecular Formula

C19H17BF2N2O2

Molecular Weight

354.16

InChI

InChI=1S/C19H17BF2N2O2/c1-13-10-16(7-5-14-6-8-19(26-2)18(25)11-14)24-17(13)12-15-4-3-9-23(15)20(24,21)22/h3-12,25H,1-2H3/b7-5+

InChI Key

JZMZTXFEQXWOGQ-FNORWQNLSA-N

SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=CC=C3)C)C=CC4=CC(=C(C=C4)OC)O)(F)F

Solubility

not available

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